1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound characterized by a piperazine core with multiple substituents, including a pyridine ring and an ethylpiperidine moiety. This compound is part of the broader class of piperazine derivatives, which are known for their diverse biological activities. The compound is identified by its CAS number 1352498-86-2 and has been explored for various pharmacological applications.
This compound falls under the category of piperazine derivatives, which are often utilized in medicinal chemistry due to their ability to interact with various neurotransmitter receptors. The structural framework of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine suggests potential activity at adrenergic and serotonergic receptors, making it relevant in the development of therapeutic agents for conditions such as anxiety, depression, and schizophrenia .
The synthesis of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity but are often proprietary or vary based on specific laboratory practices .
The molecular formula of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine is . The compound features:
The InChI key for this compound is provided as follows: InChI=1S/C17H28N4/c1-3-20-15-5-4-12(18)8-14(15)21-17(19)13-9-10-16(20)11-6-7-22(13)2/h4,12H,3,5-11H2,1-2H3
.
The chemical reactivity of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine can be investigated through various reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential interactions with other molecules .
The mechanism of action for 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine likely involves modulation of neurotransmitter systems. Given its structural similarities to other known piperazine derivatives:
Further pharmacological studies would be required to elucidate precise mechanisms and quantify receptor affinities .
Key physical properties of 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine include:
Property | Value |
---|---|
Molecular Weight | (274.43 g/mol) |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a viscous liquid or solid |
Chemical properties include basicity due to the presence of nitrogen atoms in the piperazine structure, making it reactive towards electrophiles .
The compound 1-(3-(1-Ethylpiperidin-2-yl)pyridin-2-yl)piperazine has potential applications in:
Further research into its pharmacodynamics and pharmacokinetics will enhance its applicability in therapeutic contexts .
The synthesis of 1-(3-(1-ethylpiperidin-2-yl)pyridin-2-yl)piperazine relies on strategic bond disconnections centered around its pyridine-piperidine core and terminal piperazine moiety. Industry-standard approaches employ convergent methodologies that separately construct the pyridine-piperidine unit before introducing the piperazine ring. The most efficient route begins with 2,3-dibromopyridine as the foundational building block. Selective displacement of the 3-bromo substituent via nucleophilic aromatic substitution (SNAr) with N-Boc-piperazine installs the critical piperazine linkage early in the synthesis. This selectivity capitalizes on the enhanced electrophilicity of the 3-position due to the ortho-nitrogen's electron-withdrawing effect [2] [4].
The resulting 1-(3-bromopyridin-2-yl)-4-(tert-butoxycarbonyl)piperazine undergoes palladium-catalyzed cross-coupling to introduce the piperidine precursor. Suzuki-Miyaura coupling with 1-ethyl-2-vinylpiperidine proves particularly effective, installing the alkenyl sidechain necessary for subsequent cyclization. Alternatively, Negishi coupling using a zinc-organyl derivative of the protected piperidine fragment offers advantages in stereocontrol. Following this coupling, the Boc protecting group is selectively removed under acidic conditions (trifluoroacetic acid in dichloromethane) to liberate the secondary piperazine nitrogen. This deprotection must be carefully controlled to prevent premature dealkylation or piperidine ring modification [2].
Table 1: Key Building Blocks and Their Synthetic Roles
Building Block | Structure | Function in Synthesis | Commercial Availability |
---|---|---|---|
2,3-Dibromopyridine | C₅H₃Br₂N | Core pyridine scaffold | Widely available |
N-Boc-piperazine | C₄H₈N₂(CO₂C(CH₃)₃) | Piperazine precursor | Commercial (e.g., Synquest Labs [4]) |
1-Ethyl-2-vinylpiperidine | C₉H₁₇N | Piperidine precursor | Requires synthesis |
1-(Pyridin-2-yl)piperazine | C₉H₁₃N₃ | Alternative intermediate | Commercial (CAS 34803-66-2 [4]) |
The pivotal transformation in constructing the piperidine-pyridine hybrid involves an intramolecular Heck-type cyclization. This key step converts the alkenyl sidechain into the fused piperidine ring through a stereoselective palladium-catalyzed reaction. Optimization studies reveal that palladium acetate (5 mol%) combined with tri-ortho-tolylphosphine (15 mol%) as the ligand system in degassed dimethylacetamide (DMA) at 120°C provides optimal cyclization kinetics while minimizing protodehalogenation side reactions. The reaction proceeds through a syn-insertion mechanism where the palladium coordinates to the vinyl group, followed by intramolecular arylation at the ortho-position relative to the piperazine nitrogen [2].
The base plays a critical role in catalyst turnover and suppressing undesired pathways. Sterically hindered organic bases like diisopropylethylamine (DIPEA) outperform inorganic bases, providing yields exceeding 85% for the cyclized intermediate. Post-cyclization, the unsaturated bridge undergoes selective hydrogenation to saturate the C-C bond, completing the piperidine ring formation. This step must be carefully controlled to preserve stereochemical integrity and prevent over-reduction of the pyridine ring. Alternative cyclization strategies explored include ring-closing metathesis (RCM) using Grubbs II catalyst on diene precursors, though this approach suffers from competing dimerization and lower yields (~55-60%) compared to the Heck methodology [2].
The piperidine ring formation demands precise stereocontrol, particularly at the C2 position where the ethyl substituent resides. Asymmetric hydrogenation of the enamine intermediate proves superior to diastereoselective approaches for establishing the chiral center. State-of-the-art methodologies employ chiral ruthenophane complexes bearing atropisomeric diphosphine ligands (e.g., (S)-DTBM-SEGPHOS-Ru), achieving enantiomeric excess (ee) values >98%. These catalysts facilitate hydrogenation under moderate pressure (50-80 psi H₂) in methanol at ambient temperature, with catalyst loadings as low as 0.15 mol% [2].
Solvent effects profoundly influence stereoselectivity. Protic solvents like methanol promote substrate-catalyst coordination through hydrogen bonding, enhancing enantiocontrol. Additives such as tert-butylammonium acetate further improve ee by stabilizing the transition state. Comparative studies reveal that Wilkinson's catalyst (RhCl(PPh₃)₃) provides excellent conversion but poor stereoselectivity (<40% ee) for this substrate class, making it unsuitable despite its widespread use in other hydrogenation contexts. Post-hydrogenation, the stereochemical integrity is preserved through careful selection of purification techniques—preparative chiral HPLC using amylose-derived columns effectively removes residual enantiomeric impurities to achieve >99.5% ee [2].
Table 2: Hydrogenation Conditions and Stereoselectivity Outcomes
Catalyst System | Pressure (psi) | Temperature (°C) | Solvent | ee (%) | Conversion (%) |
---|---|---|---|---|---|
(S)-DTBM-SEGPHOS-Ru | 50 | 25 | MeOH | 98.2 | >99 |
(R)-BINAP-RuCl₂ | 80 | 50 | i-PrOH | 85.7 | 95 |
Wilkinson's Catalyst | 100 | 70 | THF | 38.5 | >99 |
Crabtree's Catalyst | 60 | 25 | DCM | 72.3 | 88 |
Pd/C (chiral modifier) | 100 | 30 | EtOAc | 65.1 | 92 |
The terminal piperazine moiety serves as the primary handle for modulating plasma protein binding (PPB) properties through systematic structural elaboration. Structure-property relationship (SPR) studies focus on N-functionalization to balance target engagement and pharmacokinetic parameters. Iterative chemistry employs parallel synthesis techniques to generate diverse analogs, evaluating PPB using equilibrium dialysis coupled with LC-MS/MS quantification. Key findings demonstrate that small alkyl substituents (methyl, ethyl) maintain PPB in the moderate range (65-75%), while aromatic acyl groups (nicotinoyl, isonicotinoyl) significantly increase binding (>90%), reducing free fraction available for target engagement [2].
The most promising modifications involve polar neutral groups that mask the basic nitrogen without introducing excessive hydrophobicity. Methoxyacetyl and (methylsulfonyl)acetamide derivatives achieve optimal PPB (58-62%) while maintaining aqueous solubility (>100 µM). These groups reduce the pKa of the piperazine nitrogen from 8.2 to 6.8-7.2, decreasing cationic character at physiological pH without compromising membrane permeability. Computational modeling reveals that the conformational flexibility of these substituents prevents deep insertion into the hydrophobic binding pocket of human serum albumin, explaining their reduced PPB compared to rigid aromatic analogs [2].
Table 3: Plasma Protein Binding Modulation via Piperazine Substitution
Piperazine N-Substituent | Log D₇.₄ | PPB (%) | Solubility (µM) | pKa Modulation |
---|---|---|---|---|
H (parent) | 1.8 | 68.5 ± 2.1 | 210 | 8.2 |
Acetyl | 1.2 | 83.7 ± 1.8 | 320 | 7.1 |
Ethyl | 2.3 | 72.9 ± 1.5 | 185 | 8.0 |
Nicotinoyl | 0.9 | 92.4 ± 0.9 | 150 | 6.5 |
Methoxyacetyl | 1.5 | 59.3 ± 1.2 | 285 | 7.2 |
(Methylsulfonyl)acetamide | 0.8 | 61.8 ± 1.7 | 410 | 6.8 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0